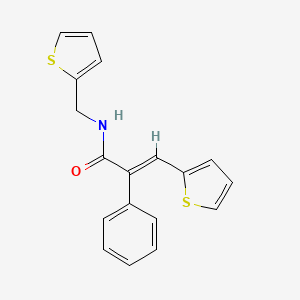
(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a conjugated system with phenyl and thienyl groups, which are aromatic rings containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide typically involves the following steps:
Formation of the Amide Bond: The reaction between an appropriate carboxylic acid derivative and an amine is a common method for forming the amide bond. In this case, the carboxylic acid derivative could be an acyl chloride or an ester, and the amine could be 2-thienylmethylamine.
Coupling Reactions: The use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the formation of the amide bond under mild conditions.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thienyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thienyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The aromatic rings and conjugated system allow for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-2-phenyl-3-(2-thienyl)-2-propenoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(E)-2-phenyl-3-(2-thienyl)-N-methyl-2-propenamide: Similar structure but with a methyl group on the nitrogen atom.
Uniqueness
(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide is unique due to the presence of both phenyl and thienyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these aromatic rings with the amide functionality allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
(E)-2-phenyl-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c20-18(19-13-16-9-5-11-22-16)17(12-15-8-4-10-21-15)14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQOCSAXJCWHMM-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
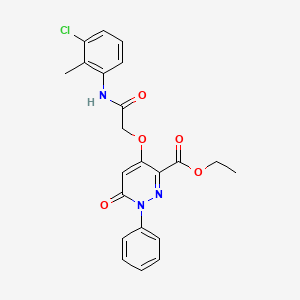
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)

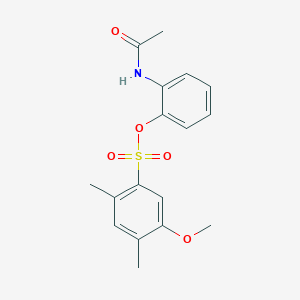
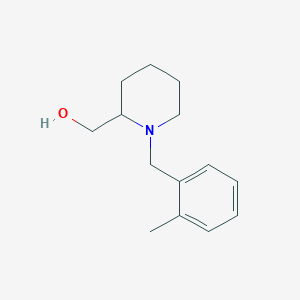
![N-(3,5-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2864611.png)
![N-{4-[3-(dimethylamino)acryloyl]phenyl}-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2864612.png)
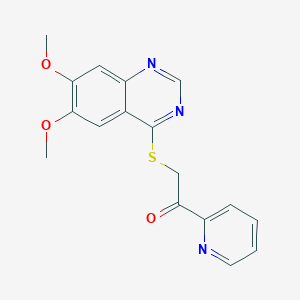
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2864614.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864619.png)
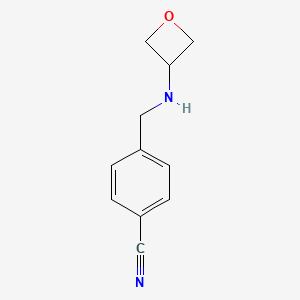

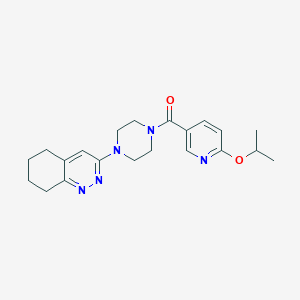
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2864623.png)
